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Compound of Interest

Compound Name:
8-Azabicyclo[3.2.1]octane, 8-

methyl-3-phenyl-

CAS No.: 185099-63-2

Cat. No.: B1653454 Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of phenyltropane-based dopamine

transporter (DAT) inhibitors, a class of compounds derived from the cocaine pharmacophore

but optimized for high affinity and selectivity. These agents, including WIN 35,428 (β-CFT), RTI-

55 (β-CIT), and the diagnostic agent Ioflupane (

I), represent critical tools in neuropharmacology for mapping dopaminergic pathways and
developing therapeutics for substance use disorders and Parkinson’s disease. This document
details their chemical architecture, synthesis, pharmacological validation, and clinical utility.

Chemical Architecture & Structure-Activity
Relationship (SAR)
The phenyltropane class is defined by a rigid 8-azabicyclo[3.2.1]octane (tropane) scaffold.

Unlike cocaine, which possesses a C-3 benzoyl ester linkage, phenyltropanes feature a C-3

aryl group directly attached to the tropane ring.

The Pharmacophore
The core pharmacophore requires specific stereochemical configurations for optimal DAT

binding:
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2β-Position: A hydrogen bond acceptor (typically a carbomethoxy group,

) is essential.

3β-Position: An aryl ring (phenyl or substituted phenyl) is required.[1][2][3] The

-orientation is critical;

-analogs generally show significantly reduced affinity.

Nitrogen Bridge: The

-methyl group is standard, but

-functionalization (e.g., fluoroalkyl groups in Ioflupane) modulates pharmacokinetics and
blood-brain barrier (BBB) penetrance.

Substituent Effects
Modifications to the C-3 phenyl ring drive selectivity between DAT, the serotonin transporter

(SERT), and the norepinephrine transporter (NET).

Substituent (Para-position) Compound
Effect on Affinity /
Selectivity

-H WIN 35,065-2
Baseline high affinity (approx.

20-fold > cocaine).

-F WIN 35,428 (β-CFT)
Enhanced metabolic stability;

standard radioligand.

-I RTI-55 (β-CIT)
Extremely high affinity for DAT

and SERT; slow dissociation.

-Cl RTI-31
High potency; mixed

DAT/SERT inhibitor.

-CH3 RTI-32 Balanced DAT/NET affinity.
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The synthesis of phenyltropanes typically proceeds via anhydroecgonine methyl ester, a key

intermediate derived from cocaine or ecgonine. The following protocol outlines the synthesis of

WIN 35,428, a benchmark phenyltropane.

Synthetic Pathway Visualization

Cocaine
(Starting Material) Ecgonine HCl

Hydrolysis
(HCl, reflux) Anhydroecgonine

Methyl Ester

POCl3 / MeOH
(Elimination/Esterification) Grignard Complex

(Magnesium Salt)

4-F-PhMgBr
(Conjugate Addition, -40°C) WIN 35,428

(Target)

TFA Quench
(Stereoselective Protonation)

Click to download full resolution via product page

Caption: Synthetic route from Cocaine to WIN 35,428 via conjugate addition to

anhydroecgonine methyl ester.

Detailed Synthetic Protocol (Self-Validating)
Objective: Synthesis of 2β-carbomethoxy-3β-(4-fluorophenyl)tropane (WIN 35,428).

Reagents:

Anhydroecgonine methyl ester (1.0 eq)

4-Fluorophenylmagnesium bromide (2.0 M in ether, 3.0 eq)

Trifluoroacetic acid (TFA)[3]

Diethyl ether (anhydrous)

Step-by-Step Methodology:

Preparation: Flame-dry a 250 mL round-bottom flask under argon. Dissolve

anhydroecgonine methyl ester (1.81 g, 10 mmol) in 50 mL anhydrous diethyl ether. Cool to

-40°C using a dry ice/acetonitrile bath. Rationale: Low temperature prevents polymerization

and favors the 1,4-conjugate addition over 1,2-addition.

Grignard Addition: Add 4-fluorophenylmagnesium bromide (15 mL, 30 mmol) dropwise over

20 minutes. Stir at -40°C for 3 hours.
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Validation Point: The solution should turn heterogeneous/cloudy as the magnesium

enolate complex forms.

Quenching (Critical Step): Cool the mixture to -78°C. Add trifluoroacetic acid (2.3 mL, 30

mmol) dissolved in ether slowly.

Mechanism:[4][5][6][7] Kinetic protonation at -78°C directs the C-2 substituent to the

thermodynamically less stable

-position initially, which equilibrates or is trapped to yield the 2β,3β-isomer.

Workup: Warm to

. Add ice-cold

HCl (50 mL). Separate the aqueous layer (containing the product salt). Wash the aqueous
layer with ether to remove biphenyl byproducts.

Basification & Extraction: Basify the aqueous layer to pH 9 with

. Extract with

(3 x 50 mL). Dry over

and concentrate in vacuo.

Purification: Purify via flash chromatography (Silica gel; Hexane/EtOAc/TEA 80:20:1).

Expected Yield: 40-60%.

Identity Verification:

-NMR should show the C-2 proton doublet at

~2.9 ppm (indicative of

-configuration).
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To validate the potency and selectivity of phenyltropanes, researchers utilize radioligand

binding assays and functional uptake inhibition assays.[8]

Radioligand Binding Assay Protocol
This assay measures the affinity (

) of a test compound for the DAT by displacing a known radioligand (e.g.,

WIN 35,428).
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Rat Striatal Tissue
(Membrane Source)

Homogenization
(Polytron, Ice-cold Buffer)

Centrifugation
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Resuspension
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Add [3H]Ligand +
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Caption: Workflow for competitive radioligand binding assay to determine Ki values.
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Protocol Specifics:

Membrane Prep: Homogenize rat striatum in ice-cold modified Tris-HCl buffer (50 mM, 120

mM NaCl, 5 mM KCl). Note: Sodium is required for DAT binding.[9]

Incubation: Incubate membranes (200 µg protein) with

WIN 35,428 (2 nM final) and varying concentrations of test inhibitor (

to

M).

Non-Specific Binding: Define using 10 µM Cocaine or GBR-12909.

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1%

polyethylenimine (PEI) to reduce non-specific filter binding.

Comparative Binding Data
The following table summarizes the affinity of key phenyltropanes relative to cocaine.

Compound
DAT

(nM)

SERT

(nM)

NET

(nM)

Selectivity
(DAT/SERT)

Cocaine 240 200 450
~1.2 (Non-

selective)

WIN 35,428 14 120 >1000 ~8.5

RTI-55 1.2 0.8 15 ~0.6 (Mixed)

RTI-31 0.8 2.5 45 ~3.1

RTI-113 1.8 220 180
>100 (DAT

Selective)

Data aggregated from Carroll et al. and NIDA Addiction Research Center reports.
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Mechanism of Action
Phenyltropanes function as reuptake inhibitors. They bind to the DAT, blocking the re-entry of

dopamine from the synaptic cleft into the presynaptic neuron.[5]

Conformational Locking
Unlike substrates (e.g., amphetamine) that are translocated, phenyltropanes stabilize the DAT

in an outward-facing open conformation.

"Typical" Inhibitors (Cocaine-like): Stabilize outward-facing state, preventing the transition to

the inward-facing state required for substrate release.

"Atypical" Inhibitors (Benztropine analogs): May stabilize a different conformational

intermediate (occluded or inward-facing), which correlates with a lower abuse potential

despite high affinity.

Synaptic Cleft
(High Dopamine)

DAT (Outward-Facing)

Substrate Approach

DAT (Inward-Facing)

Translocation
(Normal Function)

Conformational
Lock (Blocked)

Dopamine

Phenyltropane
(Inhibitor)

High Affinity Binding
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Caption: Phenyltropane inhibitors bind the outward-facing DAT, blocking the transport cycle and

elevating synaptic dopamine.

Clinical & Diagnostic Applications[7][8][9][10][15]
The high affinity and slow dissociation rates of phenyltropanes make them ideal radiotracers for

Single Photon Emission Computed Tomography (SPECT).

Ioflupane ( I) / DaTscan
Ioflupane (N-ω-fluoropropyl-2β-carbomethoxy-3β-(4-iodophenyl)nortropane) is the clinical

standard.

Indication: Visualization of striatal dopamine transporter deficits in suspected Parkinsonian

syndromes.[4][5][6]

Mechanism: Binds to presynaptic DAT in the striatum (caudate nucleus and putamen).

Interpretation:

Normal: Comma-shaped uptake in the striatum.

Abnormal (Parkinson's): Reduced uptake, often asymmetric, starting in the putamen (loss

of the "tail" of the comma).

Therapeutic Potential
While primarily diagnostic, phenyltropane analogs like RTI-336 have been investigated as

substitution therapies for cocaine addiction. Their slow onset and long duration of action (due to

high lipophilicity and stable receptor binding) produce a "blunted" dopaminergic effect that may

reduce craving without producing the intense "rush" of cocaine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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